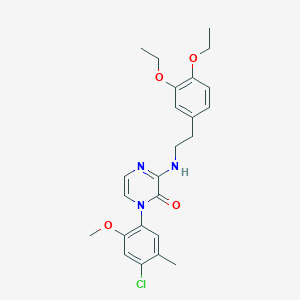
1-(4-chloro-2-methoxy-5-methylphenyl)-3-((3,4-diethoxyphenethyl)amino)pyrazin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-chloro-2-methoxy-5-methylphenyl)-3-((3,4-diethoxyphenethyl)amino)pyrazin-2(1H)-one is a useful research compound. Its molecular formula is C24H28ClN3O4 and its molecular weight is 457.96. The purity is usually 95%.
BenchChem offers high-quality 1-(4-chloro-2-methoxy-5-methylphenyl)-3-((3,4-diethoxyphenethyl)amino)pyrazin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-chloro-2-methoxy-5-methylphenyl)-3-((3,4-diethoxyphenethyl)amino)pyrazin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antifungal Activities
- Synthesized derivatives of pyrazinones, including compounds related to the target chemical, have shown promising antimicrobial and antifungal properties. For example, 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile exhibited significant antimicrobial activities, comparable to reference antimicrobial agents, with bactericidal and fungicidal effects (Okasha et al., 2022). Similarly, a series of novel oxadiazoles, including 2-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazol-4-yl]-5-(substituted-phenyl)-[1,3,4]oxadiazoles, demonstrated significant antibacterial activity (Rai et al., 2009).
Anticancer Potential
- Research into pyrazine derivatives has indicated potential applications in cancer treatment. For instance, new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives showed cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, suggesting a role in cancer therapy (Hassan et al., 2014).
Corrosion Inhibition
- Pyrazine derivatives have also been explored for their corrosion inhibition properties. For instance, pyranopyrazole derivatives, which are chemically similar to the target compound, have shown effectiveness in inhibiting mild steel corrosion in acidic environments, demonstrating their potential in industrial applications (Yadav et al., 2016).
Synthetic Utility in Pharmaceutical Compounds
- The synthesis of pyrazine-based compounds has significant implications in pharmaceutical chemistry. For example, compounds like 2-amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, synthesized using techniques related to the target chemical, have shown potent antimicrobial activity, highlighting their utility in drug development (Puthran et al., 2019).
Photophysical Properties for Sensing and Imaging
- Pyrazine-based chromophores exhibit unique photophysical properties, making them suitable for applications in sensing and imaging. Studies on push-pull pyrazine fluorophores have revealed strong emission solvatochromism, indicating their potential in intramolecular charge transfer (ICT) applications (Hoffert et al., 2017).
properties
IUPAC Name |
1-(4-chloro-2-methoxy-5-methylphenyl)-3-[2-(3,4-diethoxyphenyl)ethylamino]pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28ClN3O4/c1-5-31-20-8-7-17(14-22(20)32-6-2)9-10-26-23-24(29)28(12-11-27-23)19-13-16(3)18(25)15-21(19)30-4/h7-8,11-15H,5-6,9-10H2,1-4H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFVFLDGQQXZMFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNC2=NC=CN(C2=O)C3=C(C=C(C(=C3)C)Cl)OC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chloro-2-methoxy-5-methylphenyl)-3-((3,4-diethoxyphenethyl)amino)pyrazin-2(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



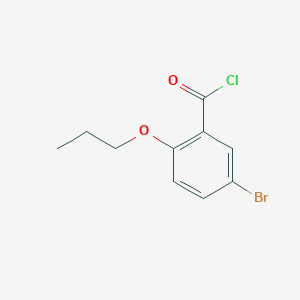

![N-[4-[[2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B2895667.png)
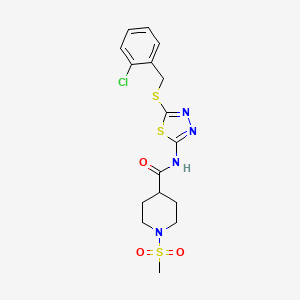

![2,3,7-Trimethylpyrazolo[1,5-A]pyrimidine-5-carboxylic acid](/img/structure/B2895672.png)
![N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2895676.png)
![2-[(1,3-Oxazol-4-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2895677.png)
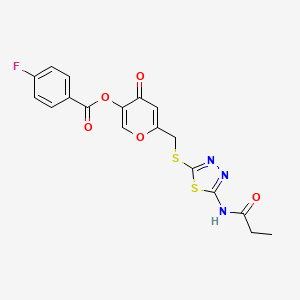
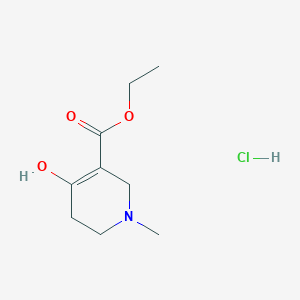
![4-(2-chlorophenyl)-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2895683.png)
![7-[2-(2-Thienyl)vinyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2895684.png)